Home > Products > Screening Compounds P89898 > Iodoantipyrine I 131
Iodoantipyrine I 131 - 3791-63-7

Iodoantipyrine I 131

Catalog Number: EVT-10990495
CAS Number: 3791-63-7
Molecular Formula: C11H11IN2O
Molecular Weight: 318.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iodoantipyrine I 131 is a radiolabeled compound used primarily in nuclear medicine for diagnostic imaging and therapeutic applications. It is a derivative of antipyrine, where one of the hydrogen atoms is replaced by iodine-131, a radioactive isotope of iodine. The incorporation of iodine-131 allows for the tracking of biological processes in vivo, making it useful in various medical diagnostics, particularly in assessing cerebral blood flow and other physiological functions.

Source

Iodine-131 is typically produced through the neutron irradiation of tellurium isotopes in a nuclear reactor. The process involves capturing neutrons by tellurium-130, which subsequently decays into iodine-131 through a series of nuclear reactions. This method ensures a high yield and purity of the radioactive isotope, which is essential for its application in medical imaging and therapy .

Classification

Iodoantipyrine I 131 falls under the category of radiopharmaceuticals. These compounds are specifically designed for use in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Its classification as a radiolabeled compound allows it to be utilized in both diagnostic and therapeutic settings within nuclear medicine.

Synthesis Analysis

Methods

The synthesis of Iodoantipyrine I 131 can be achieved through several methods, primarily focusing on isotopic exchange reactions. One common approach involves the nucleophilic substitution of iodine-127 in antipyrine with iodine-131, typically using sodium iodide labeled with iodine-131 as the source.

Technical Details

  1. Isotopic Exchange Reaction: This method employs a nucleophilic substitution where iodine-131 replaces an inactive iodine atom in 4-iodoantipyrine or 4-bromoantipyrine at elevated temperatures (around 100°C) in an acidic medium .
  2. Separation: Post-synthesis, unbound radioactivity is separated from the labeled compound using techniques such as anion exchange chromatography to ensure high radiochemical purity .
Molecular Structure Analysis

The molecular structure of Iodoantipyrine I 131 retains the core structure of antipyrine with the addition of an iodine atom at the para position relative to the nitrogen atom.

Structure Data

  • Chemical Formula: C11H10I1N3O
  • Molecular Weight: Approximately 305.12 g/mol
  • Iodine Isotope: Iodine-131 has a half-life of about 8 days, decaying primarily through beta emission.
Chemical Reactions Analysis

Iodoantipyrine I 131 participates in various chemical reactions typical of halogenated organic compounds.

Reactions

  1. Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles, allowing for further functionalization.
  2. Decomposition: Under certain conditions, such as high temperatures or strong oxidizing agents, Iodoantipyrine can decompose, releasing iodine and other byproducts.
Mechanism of Action

The mechanism of action for Iodoantipyrine I 131 largely revolves around its ability to emit radiation detectable by imaging equipment.

Process Data

  1. Radiation Emission: Upon decay, iodine-131 emits beta particles which can be detected externally using gamma cameras during SPECT imaging.
  2. Biological Distribution: After administration, the compound is distributed throughout the body and accumulates in tissues with high blood flow, allowing for visualization of physiological processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids and bases; can participate in electrophilic aromatic substitution due to the presence of the iodine atom.
Applications

Iodoantipyrine I 131 has several significant applications in science and medicine:

  1. Diagnostic Imaging: Used extensively in SPECT imaging to assess cerebral blood flow and cardiac function.
  2. Therapeutic Applications: Investigated for potential use in targeted radiotherapy for certain cancers due to its radioactive properties.
  3. Research Tool: Utilized in studies related to pharmacokinetics and biodistribution due to its ability to trace biological pathways non-invasively .

The versatility and efficacy of Iodoantipyrine I 131 make it an invaluable tool in both clinical and research settings within nuclear medicine.

Radiolabeling Chemistry and Synthesis Methodologies

Iodoantipyrine Iodine-131 represents a historically significant radiopharmaceutical whose synthesis relies on precise radioiodination chemistry. Its development exemplifies key principles in incorporating radioactive iodine isotopes into organic molecules while maintaining structural integrity for biomedical applications.

Electrophilic Substitution Mechanisms in Iodine-131 Incorporation

The introduction of iodine-131 into the antipyrine scaffold (1,5-dimethyl-2-phenyl-3-pyrazolone) occurs predominantly via electrophilic aromatic substitution. This process leverages the electron-rich nature of the phenyl ring at position 2, where iodination favors the para position relative to the nitrogen atom. The electrophilic iodinating species ("I⁺") is typically generated in situ using oxidizing agents [2] [6].

Table 1: Characteristics of Iodine Isotopes Relevant to Iodoantipyrine Iodine-131 Synthesis

IsotopeHalf-LifePrimary Decay ModeGamma Energy (keV)Production Method
Iodine-1318.02 daysβ⁻ (90%), EC (10%)364Nuclear reactor: ¹³¹Te(n,β⁻)¹³¹I or ²³⁵U fission [1] [7]

Isotopic Exchange Kinetics under Thermodynamic Control

Isotopic exchange offers a pathway for iodine-131 incorporation without altering the molecular structure. This equilibrium-driven process involves the reversible displacement of stable iodine (Iodine-127) in pre-synthesized carrier molecules by radioactive iodine-131:

R-I¹²⁷ + *I¹³¹⁻ ⇌ R-I¹³¹ + I¹²⁷⁻  

The reaction kinetics are governed by temperature, reactant concentrations, solvent polarity, and catalyst presence. Elevated temperatures (70–120°C) significantly accelerate exchange rates in aprotic solvents like dimethylformamide. Catalysts, particularly cuprous ions (Cu⁺), enhance exchange efficiency by facilitating iodide oxidation and reducing activation energy barriers. However, isotopic dilution occurs due to the presence of carrier iodine, resulting in lower specific activity—a critical limitation for receptor-targeting applications but potentially acceptable for perfusion agents like iodoantipyrine [5] [8].

Oxidative Iododestannylation Routes for High Radiochemical Yield

Oxidative iododestannylation provides high radiochemical yields (often >90%) and superior specific activity by employing no-carrier-added (NCA) iodine-131. This method utilizes organotin precursors (e.g., trialkylstannyl antipyrine derivatives), where the trimethylstannyl (-SnMe₃) group serves as an exceptional leaving group for electrophilic attack by "I⁺":

R-SnMe₃ + I¹³¹⁺ → R-I¹³¹ + ⁺SnMe₃  

Key oxidizing agents for generating "I⁺" from sodium iodide-131 include:

  • Chloramine-T (N-chloro-4-methylbenzenesulfonamide): Mild oxidant suitable for heat-sensitive compounds. Optimal reaction conditions require pH 6–8 and stoichiometric control to prevent over-oxidation and byproduct formation [2] [6].
  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycouril): Solid-phase oxidant minimizing biomolecule denaturation. Reactions proceed at room temperature within 5–15 minutes [3].
  • Peracetic acid/Hydrogen peroxide: Strong oxidants demanding careful optimization to avoid substrate degradation.

Table 2: Oxidative Radiolabeling Agents for Iodoantipyrine Iodine-131 Synthesis

Oxidizing AgentReaction pHTypical Reaction TimeRadiochemical Yield (%)Key Advantage
Chloramine-T6.0–7.515–30 minutes92.6 ± 2.77High yield, reproducible [6]
Iodogen7.0–8.05–15 minutes85–90Minimal substrate damage [3]
Peracetic acid5.0–6.05 minutes80–88Rapid reaction [5]

Stabilization Strategies Against In Vivo Deiodination

Deiodination in vivo represents a major challenge for iodine-131-labeled radiopharmaceuticals, releasing free iodide-131 which accumulates in thyroid, stomach, and salivary glands, increasing background radiation and reducing target specificity [1] [7].

Molecular Design for Enhanced Metabolic Stability

Incorporating metabolically stable linkages and blocking vulnerable sites are crucial:

  • Non-Phenolic Iodination Sites: Phenolic rings (e.g., tyrosine) undergo rapid deiodination via deiodinase enzymes. Iodoantipyrine utilizes iodination on its phenylpyrazolone core, which demonstrates inherently slower deiodination rates compared to phenolic structures.
  • Carbon-Iodine Bond Strengthening: Electron-withdrawing groups meta or para to the iodination site reduce electron density on the carbon-iodine bond, increasing bond dissociation energy and resistance to nucleophilic attack. For antipyrine derivatives, introducing substituents like halogens (-F, -Cl) or carbonyl groups on the phenyl ring enhances stability [6] [8].
  • Isosteric Replacement: Replacing metabolically labile groups near the iodination site with stable isosteres (e.g., replacing -CH₂- with -CF₂- or -O- with -CH₂-) can hinder enzymatic access without affecting target binding.

Steric Hindrance Optimization at the Radiolabeling Site

Bulky substituents adjacent to the carbon-iodine bond physically shield it from enzymatic deiodination:

  • Ortho-Substitution: Introducing methyl, ethyl, or methoxy groups at positions ortho to the iodine atom creates steric congestion. This hinders the approach and binding of deiodinase enzymes to the C-I bond, significantly reducing dehalogenation rates. Computational modeling confirms that substituents with a van der Waals radius >2.0 Å effectively impede enzyme access [2].
  • Conformational Restriction: Incorporating the iodinated aromatic ring into a semi-rigid or fused ring system (e.g., tetralin or indane derivatives) limits bond rotation. This fixed conformation can position bulky groups optimally for continuous steric protection of the C-I bond during circulation [8].

Properties

CAS Number

3791-63-7

Product Name

Iodoantipyrine I 131

IUPAC Name

4-(131I)iodanyl-1,5-dimethyl-2-phenylpyrazol-3-one

Molecular Formula

C11H11IN2O

Molecular Weight

318.12 g/mol

InChI

InChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3/i12+4

InChI Key

ZZOBLCHCPLOXCE-HJSJVHDISA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)I

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[131I]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.